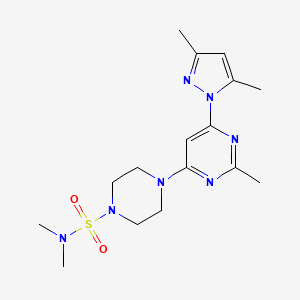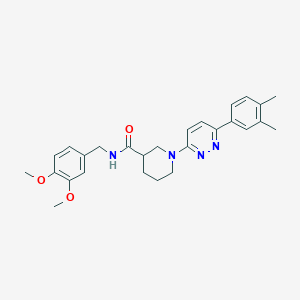
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, also known as MPMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. MPMP is a small molecule that belongs to the class of piperidine derivatives and has a unique chemical structure that makes it an attractive target for drug discovery and development.
Mécanisme D'action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. This compound has been shown to interact with proteins involved in the regulation of ion channels, which could explain its effects on neurotransmitter receptors. Additionally, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, which could explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is its unique chemical structure, which makes it an attractive target for drug discovery and development. Additionally, the synthesis of this compound is relatively straightforward and can be performed on a large scale. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research. Finally, the development of this compound-based drugs for the treatment of neurological disorders and cancer is an area of active research.
Méthodes De Synthèse
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone involves a multi-step process that begins with the reaction of 4-piperidone hydrochloride with 2-(methylthio)pyridine-3-carbaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with ammonium acetate and hydrogen gas to yield the final product, this compound. This method has been optimized to provide a high yield of pure this compound with excellent reproducibility.
Applications De Recherche Scientifique
(4-(Aminomethyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has been extensively studied for its potential applications in various areas of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-18-12-11(3-2-6-15-12)13(17)16-7-4-10(9-14)5-8-16/h2-3,6,10H,4-5,7-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXZESLXAIOOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2911394.png)
![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2911401.png)
![1-[[1-[4-Chloro-3-(trifluoromethyl)phenyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2911402.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911404.png)
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile](/img/structure/B2911405.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2911409.png)

![O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride](/img/structure/B2911413.png)
![N-[2-[4-[(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911414.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2911416.png)